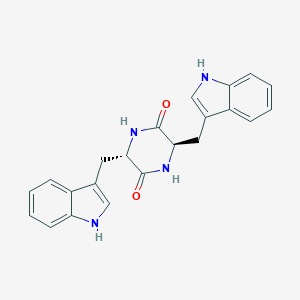fellutanine A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Microbiology
Antibacterial and Antifungal Applications
Application Summary: Fellutanine A has been tested for its antibacterial and antifungal activities . It was isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 along with other compounds .
Methods of Application: The antibacterial and antifungal activities of Fellutanine A were evaluated by testing it against various bacterial and fungal strains . The strains included Gram-positive (Escherichia coli ATCC 25922) and Gram-negative (Staphyllococus aureus ATCC 25923) bacteria, as well as filamentous (Aspergillus fumigatus ATCC 46645), dermatophyte (Trichophyton rubrum ATCC FF5) and yeast (Candida albicans ATCC 10231) .
Fellutanine A is a diketopiperazine alkaloid derived from the fungal species Penicillium fellutanum. It is part of a group of compounds that exhibit significant biological activity and structural diversity. Diketopiperazines, including fellutanine A, are characterized by their cyclic structure formed from two amino acids linked by peptide bonds, which contributes to their unique properties. The compound has garnered attention due to its potential therapeutic applications and its role in various biological processes .
Fellutanine A exhibits a range of biological activities, including antimicrobial and cytotoxic effects. Studies have shown that it possesses inhibitory activity against various cancer cell lines, making it a candidate for further investigation in anticancer therapies. Specifically, it has demonstrated effectiveness against human myeloid leukemia cells and cervical carcinoma cells . Additionally, its structural characteristics suggest potential roles in modulating biological pathways related to cell proliferation and apoptosis .
The synthesis of fellutanine A can be achieved through various methods, primarily involving fermentation techniques using Penicillium fellutanum. This process typically involves culturing the fungus under specific conditions that promote the production of diketopiperazine alkaloids. Alternative synthetic routes may include total synthesis approaches where
Fellutanine A has potential applications in pharmaceuticals due to its biological activities. Its antimicrobial properties make it a candidate for developing new antibiotics. Furthermore, its cytotoxic effects against cancer cells suggest possible applications in cancer treatment protocols. Research into its mechanisms of action could lead to novel therapeutic strategies targeting specific diseases .
Interaction studies involving fellutanine A have focused on its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. These studies aim to elucidate the mechanisms by which fellutanine A exerts its effects, providing insights into how it can be utilized in therapeutic contexts. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects .
Fellutanine A shares structural similarities with other diketopiperazine alkaloids, which often exhibit comparable biological activities. Here are some similar compounds:
- Fellutanine B: Another diketopiperazine from Penicillium fellutanum, with distinct biological properties.
- Fellutanine C: Similar in structure but with varying levels of cytotoxicity.
- Fellutanine D: Noted for its significant cytotoxic activity against multiple cancer cell lines.
- Tryprostatin A: Isolated from Aspergillus fumigatus, known for its role as an inhibitor of multidrug resistance in cancer therapy.
- Novoamauromine: Derived from Aspergillus novofumitatus, exhibiting anticancer properties.
Uniqueness of Fellutanine A
Fellutanine A is unique among these compounds due to its specific structural configuration and the particular balance of biological activities it exhibits. While several diketopiperazines share similar frameworks, the precise arrangement of functional groups in fellutanine A contributes to its distinct pharmacological profile and potential therapeutic applications .








